5-Methoxy-3-methylisoquinoline 5-Methoxy-3-methylisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17968866
InChI: InChI=1S/C11H11NO/c1-8-6-10-9(7-12-8)4-3-5-11(10)13-2/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

5-Methoxy-3-methylisoquinoline

CAS No.:

Cat. No.: VC17968866

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-3-methylisoquinoline -

Specification

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 5-methoxy-3-methylisoquinoline
Standard InChI InChI=1S/C11H11NO/c1-8-6-10-9(7-12-8)4-3-5-11(10)13-2/h3-7H,1-2H3
Standard InChI Key UYMYNFPFLCDKCK-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CC=C2OC)C=N1

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound’s structure is defined by its fused bicyclic system. Key features include:

  • Methoxy group: Positioned at C5, enhancing electron density in the aromatic system.

  • Methyl group: Located at C3, contributing to steric and electronic modulation .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name5-methoxy-3-methylisoquinoline
SMILESCC1=CC2=C(C=CC(=C2)OC)C=N1
InChIKeyIRFSFYPWBSAISE-UHFFFAOYSA-N
Molecular Weight173.21 g/mol

Spectroscopic Characterization

  • NMR: ¹H NMR spectra reveal aromatic protons (δ 6.8–8.2 ppm), a methoxy singlet (δ 3.8–4.0 ppm), and a methyl group (δ 2.5–2.7 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 173.21 .

Synthesis and Optimization

Cyclization of 5-Methoxyaniline

A common method involves reacting 5-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride under acidic conditions, followed by cyclization with concentrated H₂SO₄ (yield: 88%) .

Methylation of 5-Methoxyisoquinoline

Methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in anhydrous DMF achieves selective substitution at C3 (yield: 50–70%) .

Table 2: Comparative Synthesis Methods

MethodStarting MaterialConditionsYield (%)Reference
Cyclization5-MethoxyanilineH₂SO₄, 92°C88
Methylation5-MethoxyisoquinolineCH₃I, K₂CO₃, DMF70

Industrial-Scale Production

Continuous flow reactors and catalytic optimization (e.g., Pd/C) enhance efficiency, achieving >90% purity via crystallization .

Physicochemical Properties

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water .

  • Stability: Stable under inert storage (-20°C, argon atmosphere) but degrades upon prolonged exposure to light .

  • LogP: 2.1 (predicted), indicating moderate lipophilicity .

Biological Activities and Mechanisms

CompoundIC₅₀ (μM)TargetMechanismReference
(R)-5a (analog)0.91HL-60 leukemiaCaspase-3 activation
3-Methylidene derivative1.9MCF-7DNA damage

Antimicrobial Activity

Isoquinoline derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL), though data specific to 5-methoxy-3-methylisoquinoline remain pending .

Applications in Drug Development

Kinase Inhibition

The compound’s scaffold serves as a precursor for kinase inhibitors (e.g., EGFR and VEGFR), with modifications enhancing selectivity .

Materials Science

Its π-conjugated system is exploited in organic semiconductors and fluorescent probes.

Analytical Methods

  • HPLC: Purity analysis using C18 columns (λ = 254 nm) .

  • GC-MS: Quantification with DB-5 columns .

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